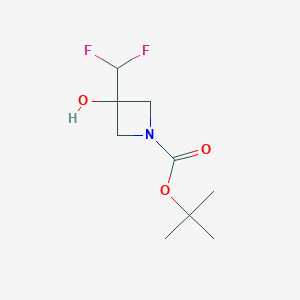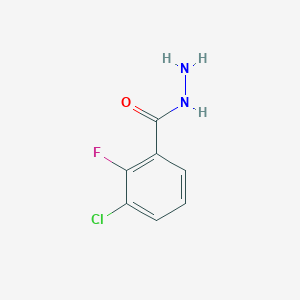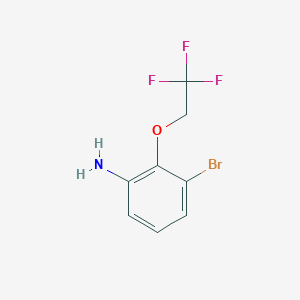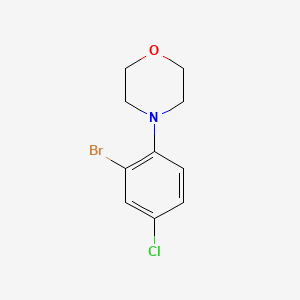
4-(2-Bromo-4-chlorophenyl)morpholine
Vue d'ensemble
Description
“4-(2-Bromo-4-chlorophenyl)morpholine” is a chemical compound with the molecular formula C10H11BrClNO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-(2-Bromo-4-chlorophenyl)morpholine” consists of a morpholine ring attached to a phenyl ring, which is substituted with bromine and chlorine atoms . The exact structural details may vary depending on the specific conditions and reagents used in the synthesis.
Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Bromo-4-chlorophenyl)morpholine” are not detailed in the literature, compounds with similar structures are known to participate in a variety of chemical reactions. For instance, bromo-chloro phenyl compounds can undergo Suzuki cross-coupling reactions .
Applications De Recherche Scientifique
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their unique structural properties. A comprehensive review by Asif and Imran (2019) highlights the significance of morpholine and pyrans derivatives in pharmacological research. These compounds have been the focus of chemical design efforts aimed at developing diverse pharmacologically active substances. The review elaborates on the methodologies explored for synthesizing morpholine and pyran analogues and their potent pharmacophoric activities, suggesting a wide array of applications in drug development and chemical research (Asif & Imran, 2019).
Environmental and Toxicological Studies
The study of chlorophenols and related compounds like 4-(2-Bromo-4-chlorophenyl)morpholine is crucial for understanding their impact on the environment and their toxicological profiles. Krijgsheld and Gen (1986) assessed the effects of various chlorophenols on aquatic environments, noting moderate toxic effects to aquatic life, which may be significant for fish upon long-term exposure. This research underscores the importance of studying such compounds to evaluate environmental safety and potential risks (Krijgsheld & Gen, 1986).
Applications in Organic Synthesis
In the realm of organic synthesis, the structural features of morpholine derivatives, including those with bromo-chlorophenyl groups, are leveraged for the synthesis of various pharmacologically active compounds. Fu-li Zhang (2012) discussed the synthetic routes of rivaroxaban, highlighting the importance of intermediates like 4-(4-aminophenyl)-3-morpholinone for industrial applications. This insight into synthetic methodologies underscores the relevance of such compounds in the pharmaceutical industry and their role in facilitating the production of therapeutically significant agents (Zhang Fu-li, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-bromo-4-chlorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHAHONVGMGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-chlorophenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



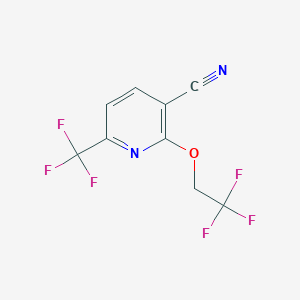

amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
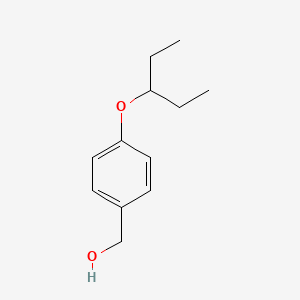
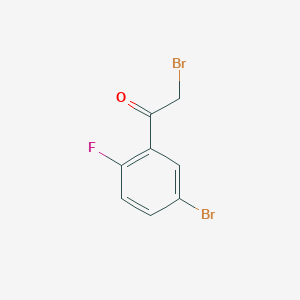
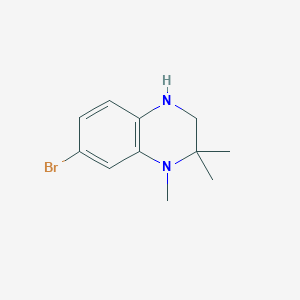
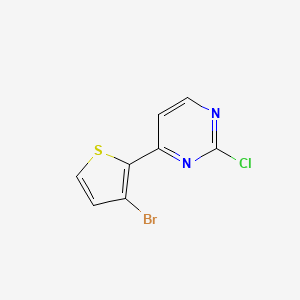
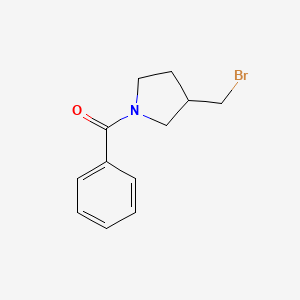
![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)
![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)
